2,6-Dichloro-4-(2,2-difluoro-ethoxy)-benzaldehyde
Overview
Description
2,6-Dichloro-4-(2,2-difluoro-ethoxy)-benzaldehyde is a chemical compound with the molecular formula C9H6Cl2F2O2. It is a derivative of benzaldehyde, characterized by the presence of two chlorine atoms and a difluoroethoxy group attached to the benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-(2,2-difluoro-ethoxy)-benzaldehyde typically involves the reaction of 2,6-dichlorobenzaldehyde with 2,2-difluoroethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction conditions often include:
Temperature: Moderate temperatures (e.g., 60-80°C) to facilitate the reaction.
Catalyst: Acidic or basic catalysts to promote the reaction.
Solvent: Organic solvents such as dichloromethane or toluene to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product. The industrial process may also include purification steps such as distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-4-(2,2-difluoro-ethoxy)-benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 2,6-dichloro-4-(2,2-difluoroethoxy)benzoic acid.
Reduction: Formation of 2,6-dichloro-4-(2,2-difluoroethoxy)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,6-Dichloro-4-(2,2-difluoro-ethoxy)-benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-4-(2,2-difluoro-ethoxy)-benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The presence of chlorine and difluoroethoxy groups can influence its reactivity and binding affinity to these targets.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichlorobenzaldehyde: Lacks the difluoroethoxy group, resulting in different chemical properties.
4-(2,2-Difluoroethoxy)benzaldehyde: Lacks the chlorine atoms, leading to variations in reactivity.
2,6-Dichloro-4-methoxybenzaldehyde: Contains a methoxy group instead of a difluoroethoxy group, affecting its chemical behavior.
Uniqueness
2,6-Dichloro-4-(2,2-difluoro-ethoxy)-benzaldehyde is unique due to the combination of chlorine and difluoroethoxy groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various research applications, offering different reactivity patterns compared to its analogs.
Properties
IUPAC Name |
2,6-dichloro-4-(2,2-difluoroethoxy)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2F2O2/c10-7-1-5(15-4-9(12)13)2-8(11)6(7)3-14/h1-3,9H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVOJQSYACYVUAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C=O)Cl)OCC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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